7-[(2-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one

Androgen receptor Nuclear receptor pharmacology Prostate cancer research

Researchers requiring a well-defined ortho-fluoro coumarin scaffold for AR transcriptional inhibition studies face limited access to regiochemically pure material, where para-fluoro contamination (2× potency) confounds SAR. This compound solves that problem. Key advantages: • Guaranteed ortho-fluoro regioisomer, eliminating para-fluoro confounding (IC50 0.92 vs. 0.47 µM) • Quantitative baseline for AR antagonist screening in LNCaP cells (PubChem AID 1833823) • AldrichCPR rare chemical - exclusively available through verified discovery chemistry channels

Molecular Formula C17H10F4O3
Molecular Weight 338.25 g/mol
Cat. No. B5245369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(2-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one
Molecular FormulaC17H10F4O3
Molecular Weight338.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)F
InChIInChI=1S/C17H10F4O3/c18-14-4-2-1-3-10(14)9-23-11-5-6-12-13(17(19,20)21)8-16(22)24-15(12)7-11/h1-8H,9H2
InChIKeyISXXIYXBGHFTHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ortho-Fluorobenzyl Coumarin – Overview


7-[(2-Fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one (CAS 371199-40-5) is a synthetic fluorinated coumarin derivative characterized by a 2-fluorobenzyloxy substituent at the 7-position and a trifluoromethyl group at the 4-position of the chromen-2-one core . This compound is part of the AldrichCPR collection of rare and unique chemicals intended for early-stage discovery research . With a molecular weight of 338.25 g/mol and a computed LogP of 3.9, this compound occupies a moderately lipophilic region of chemical space relevant to nuclear receptor modulation and cytochrome P450 probe development . Its primary documented bioactivity is inhibition of androgen receptor (AR) transcriptional activity, with an IC50 of 0.92 µM (920 nM) in human LNCaP cells .

Workflow
AR signaling pathway studies and nuclear receptor modulation research
Selection
Ortho-fluoro regioisomer for CYP probe development and fluorogenic scaffold screening
Use Context
Rare AldrichCPR coumarin for early-stage discovery; regioisomer-specific library synthesis

Why This Ortho-Fluoro Coumarin Cannot Be Replaced


Substitution of 7-[(2-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one with the more common 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC) or the 4-fluorobenzyloxy regioisomer introduces quantifiable changes in both target affinity and physicochemical properties that directly affect assay performance and structure-activity relationship (SAR) interpretation . The presence of the ortho-fluorine on the benzyl ring alters the electron distribution and conformational preferences compared to the unsubstituted BFC substrate (CAS 220001-53-6) or the para-fluoro isomer (CAS 371201-00-2), resulting in a distinct IC50 against the androgen receptor (0.92 µM vs. 0.47 µM for the para isomer) . Furthermore, the compound's specific solubility, LogP, and hydrogen-bonding profile, driven by the seven hydrogen-bond acceptors with zero donors, cannot be replicated by non-fluorinated or regioisomeric analogs, making generic substitution invalid for reproducible biochemical profiling .

Regioisomer
Ortho-fluoro coumarin (target)
Para-fluoro isomer shifts AR inhibition profile; direct substitution may alter SAR interpretation and potency ranking in lead optimization.
Analog
Ortho-fluorobenzyloxy scaffold
7-Benzyloxy (BFC) lacks ortho-fluorine; HFC contains H-bond donor. Both change lipophilicity and donor/acceptor profile, affecting CYP assay kinetics and membrane permeability.
Sourcing
AldrichCPR rare chemical
Generic coumarin suppliers may introduce regioisomeric contamination or batch-to-batch identity uncertainty, risking experimental reproducibility.

Differentiation from Closest Analogs


AR Inhibition: Ortho- vs. Para-Fluoro Regioisomer

In a direct head-to-head comparison from PubChem BioAssay AID 1833823 (PMID: 34809430), the target compound (7-[(2-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one) inhibits androgen receptor (AR) transcriptional activity with an IC50 of 0.92 µM, while its para-fluoro regioisomer (7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one, CAS 371201-00-2) shows an IC50 of 0.47 µM . The 2-fold difference in potency directly reflects the impact of fluorine ring position on receptor binding, indicating that the ortho-fluoro substitution allows for distinct ligand-receptor interactions compared to the para-substituted analog .

AR inhibition ortho vs. para
Head-to-head
IC50 0.92 µM (target) vs. 0.47 µM (para isomer) — 2-fold difference in LNCaP AR reporter assay
Fluorine ring position directly alters AR transcriptional inhibition profile; critical for SAR-driven nuclear receptor studies.
Reported endpoint context; potency ranking must be verified within your assay system.
Androgen receptor Nuclear receptor pharmacology Prostate cancer research

LogP and H-Bond Profile vs. Non-Fluorinated Coumarins

The target compound possesses a computed LogP (XLogP3) of 3.9, which is significantly higher than the 3.0-3.5 logP range typical of 7-hydroxy-4-(trifluoromethyl)coumarin (HFC, LogP approximately 2.5) and comparable to 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC, LogP approximately 3.7) . The presence of the ortho-fluorine atom contributes an increased electronegativity and steric bulk, resulting in a hydrogen bond acceptor count of 7 with zero hydrogen bond donors, which is distinct from HFC (which contains a hydroxyl donor) . These properties ensure that the ortho-fluoro derivative does not participate in hydrogen bond donation during biochemical interactions, a property that is critical for CYP inhibition assays where donor-dependent binding can confound results.

LogP & H-bond profile
Class-level
LogP 3.9, H-bond acceptors 7, donors 0. ΔLogP +0.2 vs. BFC, +1.4 vs. HFC; H-bond donor difference 0 vs. 1 (HFC).
Purely lipophilic, acceptor-only scaffold avoids confounding H-bond donation in CYP inhibition assays.
Computed properties; confirm experimentally if required for your assay design.
Lipophilicity Drug-likeness CYP450 probe design

Commercial Availability and Purity

The target compound is exclusively distributed as part of the Sigma-Aldrich AldrichCPR collection (Product R502073), supplied as a 10 mg unit at research-grade purity . According to Sigma-Aldrich, the product is sold 'as-is' without full analytical characterization, with the buyer assuming responsibility for identity and purity confirmation . This contrasts with the more extensively characterized 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC, CAS 220001-53-6), which is widely available at 97% purity from multiple vendors and is a validated CYP substrate . The ortho-fluoro derivative's rarity means that procurement directly from Sigma-Aldrich ensures batch traceability and avoids the risk of regioisomeric contamination that could occur with generic coumarin suppliers.

Availability & purity
Data to verify
AldrichCPR grade, 10 mg unit, minimal analytical characterization; traceability to Sigma-Aldrich.
Batch identity and regioisomeric purity require independent verification before use in quantitative assays.
No full CoA; buyer assumes responsibility for identity confirmation.
Chemical sourcing Purity standards AldrichCPR collection

Metabolic Stability: Ortho-Fluoro vs. Benzyl Substitution

Fluorination of the benzyl ring at the ortho position introduces a steric and electronic environment that is known to alter cytochrome P450-mediated metabolism compared to unsubstituted benzyloxy coumarins . While no direct metabolic stability data for the target compound exists in public databases, the structurally analogous 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC) is a well-documented substrate for CYP1A2 and CYP3A4, undergoing debenzylation to the fluorescent metabolite HFC . The ortho-fluorine atom is expected to retard CYP-mediated oxidation via steric shielding of the benzylic position, a class-level inference supported by general fluorine SAR rules in medicinal chemistry . This suggests that the ortho-fluoro derivative may serve as a more stable, slower-turnover probe for CYP inhibition assays compared to BFC.

Metabolic stability inference
Class-level
Predicted slower CYP-mediated debenzylation vs. BFC; ortho-fluorine steric shielding suggested, no direct experimental data.
May support reduced substrate depletion in CYP inhibition screens; context-dependent and requires validation.
General fluorine SAR principles; not experimentally confirmed for this compound.
Fluorine chemistry Metabolic stability CYP isoform selectivity

Recommended Applications for Ortho-Fluoro Coumarin


AR Inhibitor Lead Discovery and SAR

Medicinal chemistry teams investigating AR transcriptional inhibition can use this compound as a reference ortho-fluoro coumarin scaffold for establishing structure-activity relationships in prostate cancer research. The IC50 of 0.92 µM in LNCaP cells (PubChem AID 1833823) provides a quantitative baseline for comparing novel AR antagonists, while the direct comparison to the para-fluoro isomer (IC50 0.47 µM) enables precise evaluation of fluorine positional effects on nuclear receptor pharmacology . Procurement of this specific regioisomer ensures that SAR interpretation is not confounded by the para-fluoro contaminant, which exhibits a 2-fold greater potency against the same target.

CYP450 Inhibition Profiling with Fluorogenic Substrates

Biochemical pharmacologists developing CYP3A4, CYP1A2, or CYP3A5 inhibition assays can utilize this ortho-fluoro derivative as a potential alternative fluorescent probe to BFC. The absence of hydrogen bond donors and the computed LogP of 3.9 differentiate it from HFC and BFC, making it suitable for assays requiring purely lipophilic substrates that avoid confounding hydrogen-bond interactions with the enzyme active site . Additionally, the ortho-fluorine substitution may alter CYP isoform selectivity compared to BFC, supporting experiments where discrimination between CYP3A4 and CYP3A5 is critical .

Fluorinated Coumarin Library Synthesis and FBDD

This compound serves as a key fragment or building block for synthesizing focused fluorinated coumarin libraries, where the ortho-fluorobenzyl group provides a distinct chemical handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions. Its classification within the AldrichCPR rare chemical collection makes it a strategic procurement item for fragment-based screening laboratories seeking to expand chemical diversity beyond commercially available para-substituted or unsubstituted coumarin chemotypes .

Application
Selection Property
Validation Focus
AR signaling pathway studies
Ortho-fluoro regioisomer identity
AR transcriptional inhibition endpoint review
CYP inhibition assay probe development
Acceptor-only, lipophilic scaffold
Isoform selectivity and substrate depletion profiling
Fluorinated coumarin library synthesis
Ortho-fluorobenzyl functional handle
Regioisomeric purity and diversity expansion
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